molecular formula C12H18N2O B14257147 N-(4-Ethylphenyl)-N-propylurea CAS No. 447429-22-3

N-(4-Ethylphenyl)-N-propylurea

Cat. No.: B14257147
CAS No.: 447429-22-3
M. Wt: 206.28 g/mol
InChI Key: GROLWDJFFMBIQS-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-N-propylurea is a urea derivative characterized by a central urea moiety (-NH-C(=O)-NH-) linked to a 4-ethylphenyl group and a propyl chain. Urea derivatives are widely explored for their ability to modulate enzymes, receptors, or signaling pathways, often through hydrogen bonding and hydrophobic interactions .

Properties

CAS No.

447429-22-3

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-ethylphenyl)-1-propylurea

InChI

InChI=1S/C12H18N2O/c1-3-9-14(12(13)15)11-7-5-10(4-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,15)

InChI Key

GROLWDJFFMBIQS-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=C(C=C1)CC)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-N-propylurea typically involves the reaction of 4-ethylphenyl isocyanate with propylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

4-Ethylphenyl isocyanate+PropylamineThis compound\text{4-Ethylphenyl isocyanate} + \text{Propylamine} \rightarrow \text{this compound} 4-Ethylphenyl isocyanate+Propylamine→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-N-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the ethylphenyl group.

    Reduction: Reduced forms of the urea group, potentially leading to amines.

    Substitution: Substituted urea derivatives with various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-N-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethylphenyl and propyl groups may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Comparisons

The 4-ethylphenyl group is a recurring motif in several bioactive compounds, enabling comparisons with N-(4-Ethylphenyl)-N-propylurea. Below is an analysis of structurally related compounds from the evidence:

Compound Structure Key Functional Groups Biological Target/Activity Application
This compound Urea core with 4-ethylphenyl and propyl substituents Urea (-NH-C(=O)-NH-), ethylphenyl, propyl Not explicitly stated (inference: enzyme/receptor modulation) Potential drug/agrochemical candidate
iCRT3 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide Oxazole, sulfanyl-acetamide, ethylphenyl Wnt/β-catenin-TCF interaction inhibitor Anti-inflammatory (sepsis mitigation)
VUAA1 N-(4-ethylphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole, thio-acetamide, pyridine, ethylphenyl Insect odorant receptor (OR) agonist Mosquito larval repellent
Example 46 (Patent) N-(4-(4-(3-fluorobenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-1,2,3,6-tetrahydropiperidin-1-yl)-N'-[2-(4-ethylphenyl)ethanol] Piperidine, fluorobenzyl, ethylphenyl Undisclosed (patent compound) Likely therapeutic agent (unspecified)

Critical Analysis of Differences

Functional Group Diversity :

  • This compound employs a urea backbone, contrasting with the acetamide linkages in iCRT3 and VUAA1. Urea derivatives typically exhibit stronger hydrogen-bonding capacity, which may enhance binding to polar targets like kinases or proteases. In contrast, iCRT3 ’s oxazole and sulfanyl groups facilitate β-catenin binding, while VUAA1 ’s triazole and pyridine rings optimize insect receptor interactions .

Biological Targets :

  • iCRT3 specifically inhibits Wnt/β-catenin signaling, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages .
  • VUAA1 activates mosquito odorant receptors, triggering aversive behavior in larvae .
  • The urea moiety in This compound may target distinct pathways, such as urea transporters or histamine receptors, though this requires empirical validation.

However, iCRT3’s phenyl-ethyl acetamide structure may confer greater metabolic stability .

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